molecular formula C20H18IN3O2S B2416170 N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide CAS No. 1017691-50-7

N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide

Cat. No.: B2416170
CAS No.: 1017691-50-7
M. Wt: 491.35
InChI Key: DYXMDPLIAANQMF-UHFFFAOYSA-N
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Description

N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, an iodinated benzamide moiety, and a dimethylphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide can be compared with other thienopyrazole derivatives and iodinated benzamides. Similar compounds include:

Biological Activity

N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole derivative class. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thieno[3,4-c]pyrazole core attached to a dimethylphenyl group and an iodobenzamide moiety. Its molecular formula is C19H18N3O2SC_{19}H_{18}N_{3}O_{2}S with a molecular weight of approximately 350.43 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Thieno[3,4-c]pyrazole Framework : This is achieved by reacting 2,4-dimethylphenylhydrazine with appropriate thieno[3,4-c]pyrazole precursors under controlled conditions.
  • Iodination Reaction : The introduction of iodine into the benzamide moiety can be performed using iodine monochloride in an inert atmosphere to prevent oxidation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For example:

  • In vitro Studies : this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the cell type tested .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in tumor progression and inflammation:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes which play a crucial role in inflammatory processes.
  • Receptor Interaction : The compound may interact with various cellular receptors leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens:

  • Bacterial Inhibition : Studies reported that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in breast cancer models. The results indicated a dose-dependent reduction in tumor size and increased apoptosis markers in treated groups compared to controls .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results confirmed its effectiveness as a potential therapeutic agent for treating bacterial infections resistant to conventional antibiotics .

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18IN3O2S/c1-12-7-8-18(13(2)9-12)24-19(15-10-27(26)11-17(15)23-24)22-20(25)14-5-3-4-6-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXMDPLIAANQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18IN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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